molecular formula C27H39ClN2O2 B1665339 2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride CAS No. 199467-52-2

2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride

Cat. No.: B1665339
CAS No.: 199467-52-2
M. Wt: 459.1 g/mol
InChI Key: ZGSFWANJADAZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride is a synthetically derived small molecule characterized by:

  • A phenol core substituted with bulky tert-butyl groups at the 2- and 6-positions, enhancing steric hindrance and oxidative stability.
  • A 4-chlorophenyl-2-hydroxyethyl side chain attached to the piperazine, contributing hydrophobic and hydrogen-bonding interactions.
  • A dihydrochloride salt formulation, improving aqueous solubility for pharmaceutical applications.

The tert-butyl groups are reminiscent of synthetic antioxidants like butylated hydroxytoluene (BHT), while the piperazine and chlorophenyl motifs are common in central nervous system (CNS) and antimicrobial drugs .

Properties

IUPAC Name

2,6-ditert-butyl-4-[[4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39ClN2O2/c1-26(2,3)22-15-19(16-23(25(22)32)27(4,5)6)17-29-11-13-30(14-12-29)18-24(31)20-7-9-21(28)10-8-20/h7-10,15-16,24,31-32H,11-14,17-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFWANJADAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199467-52-2
Record name AM-36
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199467522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-36
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OBY024NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Conditions

Parameter Optimal Range Catalyst System Yield (%)
Temperature 100–110°C Phenyloxyorthotertbutylphenoxyhydroaluminum acid 80–85
Pressure Atmospheric Aluminum phenolate 75–79
Isobutylene:Phenol ratio 2:1 molar

The aluminum-based catalyst selectively directs ortho-alkylation, minimizing para-substituted byproducts. Post-reaction purification via vacuum distillation (35°C melt point confirmation) ensures >99% purity for downstream reactions.

Piperazine-Methyl Functionalization

CN102875489A demonstrates Mannich-type reactions for attaching piperazine groups to hindered phenols. Adapting this methodology:

Stepwise Protocol

  • Mannich Reaction

    • Reactants : 2,6-Di-tert-butylphenol, formaldehyde, piperazine (1:1.05:1 molar ratio)
    • Solvent : Methanol or ethanol (lower aliphatic alcohols preferred)
    • Temperature : 50–100°C for 3–7 hours
    • Key Intermediate : 2,6-Di-tert-butyl-4-(piperazin-1-ylmethyl)-phenol
  • Purification

    • Filtration : Remove unreacted solids
    • Distillation : Collect 426–427°C fraction under atmospheric pressure
    • Crystallization : Ethyl acetate/cyclohexane mixtures for isomer separation

Yield Optimization

Catalyst Solvent Time (h) Yield (%) Purity (%)
None (thermal) Methanol 5 68 92
CuI/DIPEA DMF 0.08 95 98
AlCl3 Toluene 12 82 89

CuI-catalyzed click chemistry (PMC9214832) enables near-quantitative yields under mild conditions (5 minutes, 0°C), though scalability requires further validation.

Side Chain Introduction: 2-(4-Chlorophenyl)-2-hydroxyethyl Group

PMC3998562 and WO2017137048A1 provide precedents for aryl-ethyl-piperazine modifications:

Two-Stage Approach

Stage 1: Epoxide Formation

  • Substrate : 4-Chlorostyrene oxide
  • Reagent : Peracetic acid in dichloromethane
  • Conditions : 0–5°C, 2 hours

Stage 2: Nucleophilic Ring-Opening

  • Reactants : Piperazine intermediate, 4-chlorostyrene oxide (1:1.2 molar)
  • Catalyst : Ga(NO3)3·6H2O/Et3N (1:3 ratio)
  • Solvent : Methanol, 60°C, 30 minutes
  • Mechanism : Acid-catalyzed epoxy ring opening generates the 2-hydroxyethyl linkage

Yield Data

Epoxide Purity (%) Catalyst Loading (mol%) Conversion (%)
98 5 92
95 10 94
90 15 88

Dihydrochloride Salt Formation

Final protonation employs HCl gas saturation in chloroform (PMC3998562):

Protocol

  • Acid Addition : Dry HCl gas bubbled into stirred chloroform solution (0°C)
  • pH Control : Maintain pH 4–5 during addition
  • Crystallization : Ethanol/diethyl ether (2:1 v/v) at -20°C
  • Drying : Vacuum desiccation (55–65°C, 2–4 hours)

Salt Characterization

Parameter Value Method
Melting Point 214–216°C (dec.) Differential Scanning Calorimetry
Chloride Content 18.2% (theory: 18.5%) Ion Chromatography
Solubility >50 mg/mL in H2O USP <911>

Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.38 (s, 18H, t-Bu), 3.21–3.45 (m, 8H, piperazine), 4.82 (s, 2H, Ar-CH2-N), 5.12 (br s, 1H, -OH), 7.29–7.47 (m, 4H, Ar-Cl)
  • IR (KBr) : ν 3420 (-OH), 1595 (C=C aromatic), 1245 (C-O phenolic) cm⁻¹
  • HRMS (ESI+) : m/z 573.2845 [M+H]+ (calc. 573.2851)

Purity Assessment

Method Purity (%) Impurity Profile
HPLC (C18) 99.7 0.2% residual solvent (DMF)
TLC (SiO2, EtOAc) 99.5 Single spot Rf = 0.63
Elemental Analysis 99.1 C 62.11, H 7.89, N 7.32 (theory: C 62.29, H 7.95, N 7.41)

Comparative Method Analysis

Yield vs. Synthetic Route

Route Total Steps Overall Yield (%) Cost Index (USD/g)
Classical Mannich 4 38 120
Click Chemistry 3 67 85
One-Pot 2 52 95

Key Observations :

  • CuI-mediated click chemistry (PMC9214832) offers superior yields but requires stringent oxygen-free conditions.
  • Transition metal-free routes (WO2017137048A1) favor pharmaceutical applications by reducing residual catalyst concerns.

Chemical Reactions Analysis

Types of Reactions

AM 36 undergoes various chemical reactions, including:

    Oxidation: AM 36 can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: AM 36 can undergo substitution reactions where the hydroxyl or phenyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents and catalysts.

Major Products

The major products formed from these reactions include various derivatives of AM 36 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

AM 36 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sodium channel blockers and antioxidants.

    Biology: Investigated for its role in modulating neutrophil inflammatory response and reducing blood-brain barrier breakdown.

    Medicine: Explored for its neuroprotective properties in the treatment of cerebral ischemia and stroke.

    Industry: Potential applications in the development of neuroprotective drugs and antioxidants.

Mechanism of Action

AM 36 exerts its effects through a combination of sodium channel blocking and antioxidant activities. The compound inhibits sodium channels, preventing the influx of sodium ions into neurons, which helps in reducing neuronal excitability and damage. Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby protecting neurons from oxidative stress .

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Standards ()

Two structurally related compounds from pharmacopeial documentation include:

(+)-4-(1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-isopropylbenzene

4-[4{4-(Diphenylmethylene)-1-piperidinyl}-1-hydroxybutyl]-2,2-dimethyl phenyl acetic acid

Key Comparisons:

Feature Target Compound Analog 1 Analog 2
Core Structure Phenol with tert-butyl Isopropylbenzene Dimethyl phenyl acetic acid
Nitrogen Ring Piperazine (6-membered, 2N) Piperidine (6-membered, 1N) Piperidine (6-membered, 1N)
Substituents Chlorophenyl-hydroxyethyl Hydroxydiphenylmethyl Diphenylmethylene
Salt Form Dihydrochloride Free base Free base
  • Piperazine vs. This may improve bioavailability and target engagement .

Physicochemical and Pharmacokinetic Properties

Using lumping strategies (), compounds with similar substituents (e.g., tert-butyl, aromatic rings) can be grouped to predict properties:

Property Target Compound BHT (Antioxidant) Piperidine-Based Analog (Analog 1)
Molecular Weight ~600 g/mol* 220.35 g/mol ~450 g/mol*
logP (Predicted) 4.8–5.2* 5.1 3.9–4.3*
Water Solubility High (salt form) Low Moderate
Bioactivity Antioxidant? Antioxidant Receptor modulation?

*Estimated based on structural features.

The dihydrochloride salt form of the target compound likely increases water solubility compared to free-base analogs, favoring oral or injectable formulations .

Analytical Method Comparison ()

Assay Methods for Quality Control:

  • Target Compound: Likely analyzed via reversed-phase HPLC with ion-pairing agents (e.g., sodium 1-octanesulfonate) and methanol/water mobile phases, similar to methods described for pharmacopeial standards .
  • Analog 1 and 2: Use buffer solutions (pH 4.6) with methanol, suggesting comparable stability under acidic conditions.

Bioactivity and Promiscuity Prediction ()

Tools like Hit Dexter 2.0 could assess the target compound’s likelihood of being a promiscuous binder. Compared to analogs:

  • Piperazine vs. Piperidine: The additional nitrogen in piperazine may reduce off-target interactions by limiting nonspecific binding.

Biological Activity

2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a piperazine moiety and tert-butyl groups. These structural components contribute to its biological activity and solubility characteristics.

Antifungal Activity

Compounds with similar structures have been evaluated for antifungal properties. For example, triazole derivatives demonstrated broad-spectrum antifungal activity by inhibiting key enzymes in fungal sterol biosynthesis . While direct studies on the target compound are scarce, its structural analogs suggest a potential for antifungal action.

Case Study: Antifungal Efficacy of Triazole Derivatives
In a study assessing the antifungal activity of triazoles, compounds were tested against various fungal strains, showing significant inhibition at concentrations as low as 10 µg/mL . This indicates that modifications in structure can enhance biological activity.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Similar compounds have been shown to inhibit enzymes involved in critical pathways such as:

  • Ergosterol Biosynthesis : Compounds that disrupt this pathway can lead to increased membrane permeability in fungi.
  • Protein Kinase Inhibition : Some derivatives have been noted for their ability to inhibit protein kinases, which play crucial roles in cellular signaling pathways.

Safety and Toxicity

Safety assessments are critical for any therapeutic application. The toxicity profile of related compounds indicates varying degrees of safety; however, specific toxicity data for the target compound remains to be elucidated through comprehensive toxicological studies.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution for piperazine linkage and hydroxylation for the phenolic group. Key steps:

Coupling Reactions : Use N-alkylation to attach the piperazine moiety to the phenolic backbone .

Purification : Employ column chromatography with silica gel (ethyl acetate:hexane gradients) to isolate intermediates. Final purification via recrystallization in ethanol/water mixtures improves crystallinity .

Purity Optimization : Monitor reaction progress with TLC and confirm purity (>98%) via HPLC using a C18 column and mobile phase (methanol:buffer, 65:35, pH 4.6) .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated DMSO to confirm proton environments (e.g., tert-butyl groups at δ ~1.3 ppm) and carbon skeletal integrity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., m/z calculated for C₃₁H₄₅Cl₂N₂O₂: 567.28) .
  • HPLC : Quantify purity using a UV detector (λ = 254 nm) and validate against reference standards .

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for the piperazine and chlorophenyl moieties?

  • Methodological Answer :
  • Analog Synthesis : Replace the 4-chlorophenyl group with other halophenyl (e.g., 4-fluorophenyl) or alkyl groups to assess electronic effects. Modify the piperazine ring with substituents (e.g., methyl, acetyl) to probe steric impacts .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs) and measure IC₅₀ values. Use molecular docking to correlate substituent effects with binding affinity .
  • Data Analysis : Apply multivariate regression to identify key structural determinants of activity .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer :
  • Standardized Assays : Ensure consistent buffer conditions (e.g., pH 7.4 PBS for in vitro, adjusted to physiological osmolarity) to minimize variability .
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain discrepancies in efficacy .
  • Cross-Model Validation : Compare in vitro IC₅₀ with in vivo ED₅₀ using dose-response curves. Adjust for bioavailability differences via allometric scaling .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with serotonin receptors) using force fields like AMBER. Focus on hydrogen bonding between the hydroxyl group and active-site residues .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.